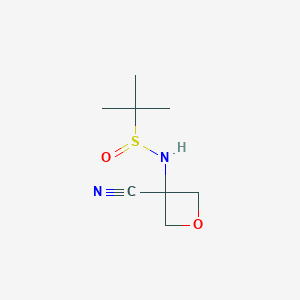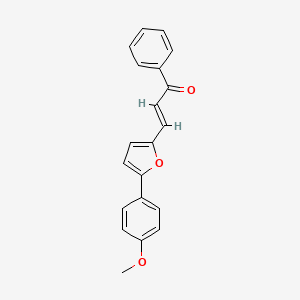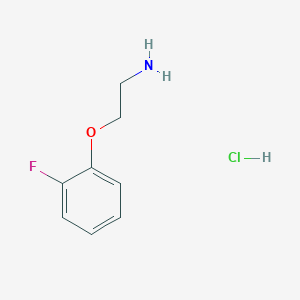
2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves microwave-assisted reactions, showcasing modern techniques in organic synthesis. For instance, 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives have been synthesized using microwave irradiation, highlighting the efficiency of this method in forming complex molecules (Merugu, Ramesh, & Sreenivasulu, 2010). This approach not only enhances reaction rates but also contributes to greener chemistry by reducing reaction times and potentially lowering energy consumption.
Molecular Structure Analysis
Studies on molecular structure often involve crystallography and spectroscopic techniques. The crystal and molecular structure of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, have been reported, providing insights into the geometrical and electronic structure of these molecules (Eckhardt et al., 2020). Such analyses are crucial for understanding the reactivity and physical properties of the compounds.
Chemical Reactions and Properties
Chemical properties of compounds like 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone are often explored through their reactivity towards various reagents. For example, reactions with 1(2H)-phthalazinones, 4,5-dihydro-3(2H)-pyridazinones, and 3-pyrazolin-5-ones have been studied, demonstrating the versatility of these compounds in organic synthesis (Mustafa et al., 1964). These reactions often lead to the formation of new heterocyclic compounds, expanding the chemical space for drug discovery and material science.
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are critical for the practical application of any chemical compound. While specific data on this compound might not be readily available, related compounds have been characterized through techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and single crystal XRD analysis (Govindhan et al., 2017). These studies provide a foundation for understanding the stability and crystalline nature of similar compounds.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with different chemical agents, and stability under various conditions, are essential for determining a compound's suitability for specific applications. Studies on related molecules, such as the synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, shed light on the potential biological activities and chemical reactivity patterns of similar compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Scientific Research Applications
Microwave Assisted Synthesis
Microwave-assisted synthesis has facilitated the efficient production of various compounds related to 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone. Studies by Merugu et al. (2010) have demonstrated the synthesis of pyrimidin-2-yl isoindoline-1,3-diones and piperidine containing pyrimidine imines and thiazolidinones, highlighting their antibacterial activity. These compounds were synthesized under microwave irradiation, indicating a potential for accelerated pharmaceutical research and development (Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Patterns
Research on enaminones, including those with structures similar to this compound, has uncovered insights into their hydrogen-bonding patterns. These patterns play a crucial role in the stability and reactivity of these compounds, suggesting their utility in material science and molecular engineering (Balderson, Fernandes, Michael, & Perry, 2007).
Antiviral and Anticancer Applications
A study by Attaby et al. (2006) explored the antiviral activity of pyridin-3-yl ethanone derivatives, providing a foundation for further research into their therapeutic potential. Additionally, Alagöz et al. (2021) synthesized 3(2H)-pyridazinone derivatives with a piperazinyl linker, finding some compounds to exhibit limited cytotoxicity against human cells and good anti-proliferative effects against cancer cell lines, suggesting their potential in cancer therapy (Attaby, Elghandour, Ali, & Ibrahem, 2006; Alagöz, Özdemir, Uysal, Carradori, Gallorini, Ricci, Zara, & Mathew, 2021).
Corrosion Inhibition
Research by Hegazy et al. (2012) has indicated the potential of Schiff bases, structurally related to this compound, as corrosion inhibitors for carbon steel in acidic environments. This suggests a promising application in materials science and industrial chemistry (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
properties
IUPAC Name |
2-phenyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-14-5-2-1-3-6-14)20-11-8-15(9-12-20)22-16-7-4-10-18-19-16/h1-7,10,15H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZRATUOQGXWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)
![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)
